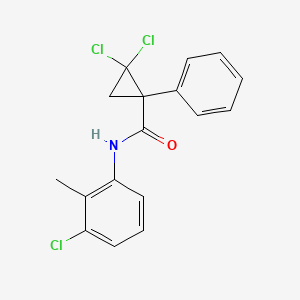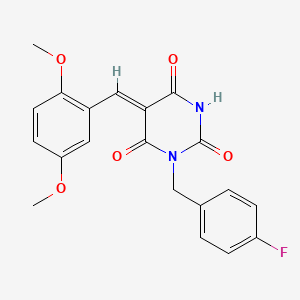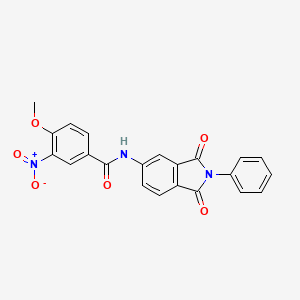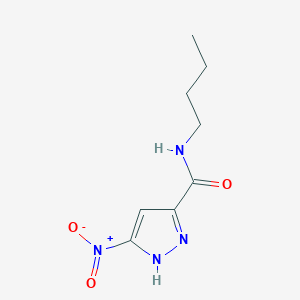
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamides. It has been extensively studied for its potential use in scientific research applications.
作用机制
The mechanism of action of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating these channels, it is thought to reduce the excitability of neurons, which may contribute to its anti-tumor and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the release of pro-inflammatory cytokines, which may contribute to its analgesic effects. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its potent anti-tumor and analgesic effects. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
未来方向
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in the treatment of cancer, pain, and neurological disorders. Another direction is to develop more potent analogs of this compound, which may have improved efficacy and reduced toxicity. Additionally, it may be useful to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2,2-dichlorocyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
科学研究应用
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropanecarboxamide has been studied for its potential use in scientific research applications such as cancer treatment, pain management, and neurological disorders. It has been shown to have potent anti-tumor activity in vitro and in vivo, and it has also been shown to have analgesic properties in animal models of pain. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
2,2-dichloro-N-(3-chloro-2-methylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO/c1-11-13(18)8-5-9-14(11)21-15(22)16(10-17(16,19)20)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWHKZMDNKJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)


![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)

![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)